molecular formula C18H15FN2O3S B2955676 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate CAS No. 1396873-51-0

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate

Cat. No.: B2955676
CAS No.: 1396873-51-0
M. Wt: 358.39
InChI Key: WCUTYERCDAOMEJ-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a fluorophenoxy acetate group

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that many non-steroidal anti-inflammatory drugs (nsaids), which include some thiazole derivatives, work by inhibiting the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Biochemical Pathways

The key mechanism of action of NSAIDs involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . PGE2 are lipid compounds that are produced by COX enzymes .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as an NSAID, it could potentially reduce inflammation and pain by inhibiting prostaglandin synthesis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility can affect its absorption and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can also influence its stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, followed by the formation of the azetidine ring, and finally, the attachment of the fluorophenoxy acetate group. The reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy acetate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-(2-fluorophenoxy)acetate is unique due to the presence of the fluorophenoxy acetate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-fluorophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-13-5-1-3-7-15(13)23-11-17(22)24-12-9-21(10-12)18-20-14-6-2-4-8-16(14)25-18/h1-8,12H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUTYERCDAOMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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